molecular formula C22H23NO5 B12760002 (+-)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one CAS No. 125455-90-5

(+-)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one

Cat. No.: B12760002
CAS No.: 125455-90-5
M. Wt: 381.4 g/mol
InChI Key: MOUPCSKJANDCNB-UHFFFAOYSA-N
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Description

(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is a complex organic compound with the molecular formula C16H13NO. It is a member of the indenoisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride with 2-(bromomethyl)benzonitrile . This reaction is facilitated by the presence of a base such as potassium hydroxide (KOH), leading to the formation of the desired indenoisoquinoline structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which (±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one exerts its effects involves the inhibition of topoisomerase I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, making this compound a potential anticancer agent. The molecular targets and pathways involved include the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of DNA strands.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-6,11-Dimethyl-6,11-dihydro-5H-indeno(1,2-c)isoquinolin-5-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to inhibit topoisomerase I with a different mechanism compared to other inhibitors like camptothecin highlights its potential as a novel therapeutic agent.

Properties

CAS No.

125455-90-5

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one

InChI

InChI=1S/C22H23NO5/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2/h7-11H,1-6H3

InChI Key

MOUPCSKJANDCNB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC

Origin of Product

United States

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